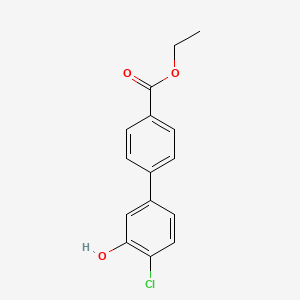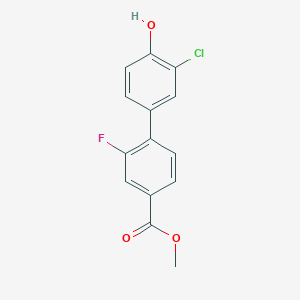
3-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% (hereafter referred to as 3-Cl-5-FMC) is a small molecule that has been used in a variety of scientific research applications. It is a phenol derivative that contains a chlorine atom, a fluorine atom, and a methoxycarbonyl group. 3-Cl-5-FMC is a versatile compound that has been used in various organic synthesis reactions, as well as in a number of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
3-Cl-5-FMC has been used in a variety of scientific research applications. It has been used as a starting material in organic synthesis reactions, as a reagent in the synthesis of biologically active compounds, and as a probe molecule in biophysical studies. Additionally, 3-Cl-5-FMC has been used as a substrate in enzyme kinetics studies, as a ligand in protein-ligand binding assays, and as a fluorescent dye in fluorescence spectroscopy experiments.
Mecanismo De Acción
The exact mechanism of action of 3-Cl-5-FMC is unknown. However, it is believed that the chlorine atom, fluorine atom, and methoxycarbonyl group all play a role in the compound's biological activity. The chlorine atom is thought to be involved in the binding of the compound to proteins, while the fluorine atom is believed to be involved in the formation of hydrogen bonds with other molecules. Finally, the methoxycarbonyl group is thought to be involved in the stabilization of the compound's structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cl-5-FMC are not well understood. However, it has been observed to have an inhibitory effect on certain enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, as well as to have an effect on cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Cl-5-FMC in lab experiments is its versatility. It can be used in a variety of organic synthesis reactions, as well as in a number of biochemical and physiological studies. Additionally, it is relatively easy to synthesize and purify, making it an ideal compound for use in lab experiments. However, there are some limitations to using 3-Cl-5-FMC in lab experiments. For example, it is not water-soluble and therefore must be dissolved in an organic solvent before use. Additionally, it is not very stable and therefore must be stored in a cool, dry place.
Direcciones Futuras
There are a number of potential future directions for research involving 3-Cl-5-FMC. For example, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, researchers could explore the potential applications of 3-Cl-5-FMC in drug synthesis and drug delivery. Furthermore, researchers could investigate the potential of 3-Cl-5-FMC as a fluorescent dye or a reagent in organic synthesis reactions. Finally, further research could be done to determine the exact mechanism of action of 3-Cl-5-FMC.
Métodos De Síntesis
3-Cl-5-FMC can be synthesized through a two-step process. The first step involves the reaction of 4-methoxycarbonylphenol with 2-chloro-5-fluorobenzoyl chloride in the presence of a base such as potassium carbonate. This reaction produces 3-chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol. The second step is a simple purification process that involves the recrystallization of the compound from ethanol. The final product is a white crystalline solid with 95% purity.
Propiedades
IUPAC Name |
methyl 4-(3-chloro-5-hydroxyphenyl)-3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)8-2-3-12(13(16)6-8)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFDUBNPQLTAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686118 |
Source


|
| Record name | Methyl 3'-chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol | |
CAS RN |
1261970-24-4 |
Source


|
| Record name | Methyl 3'-chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)

![3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381858.png)
![2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381862.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381864.png)
![3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381874.png)

![2-Chloro-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381882.png)


